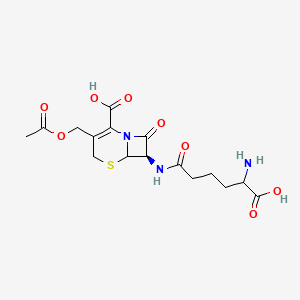

CEPHALOSPORIN C Zn

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21N3O8S |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9?,11-,14?/m1/s1 |

InChI Key |

HOKIDJSKDBPKTQ-GOSTWBGLSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2C([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Cephalosporin C and Its Zinc Salt Formation

Microbial Fermentation of Cephalosporin (B10832234) C

The industrial production of Cephalosporin C primarily relies on microbial fermentation, utilizing the filamentous fungus Acremonium chrysogenum (also known as Cephalosporium acremonium). longdom.orgnih.gov This biosynthetic route is a complex, multi-step process that is heavily influenced by fermentation conditions and the genetic makeup of the producing strain. The biosynthesis begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). ruhr-uni-bochum.de This initial step is catalyzed by the multifunctional enzyme ACV synthetase (ACVS). ruhr-uni-bochum.de The pathway proceeds through the formation of Isopenicillin N, which is then epimerized to Penicillin N, the direct precursor to the cephalosporin class of antibiotics. ruhr-uni-bochum.de The key ring expansion step, converting the five-membered thiazolidine (B150603) ring of Penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC), is catalyzed by the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase. ruhr-uni-bochum.deresearchgate.netnih.gov In A. chrysogenum, this enzyme is bifunctional and also catalyzes the subsequent hydroxylation of DAOC to form deacetylcephalosporin C (DAC). nih.govoup.comuniprot.org The final step is the acetylation of DAC to yield Cephalosporin C. wikipedia.org

Acremonium chrysogenum Fermentation Optimization for Yield Enhancement

Optimizing the physical and chemical parameters of the fermentation process is critical for maximizing the yield of Cephalosporin C. Research has identified key variables that significantly impact the productivity of A. chrysogenum. The process is typically conducted under aerobic conditions, with dissolved oxygen levels maintained at or above 30-40% saturation through controlled agitation and aeration. longdom.org The fermentation is often carried out for an extended period, with maximum production frequently observed after 120 to 144 hours. longdom.orgcabidigitallibrary.org

Key physical parameters have been optimized to enhance antibiotic production, as detailed in the table below.

| Parameter | Optimized Value/Range | Finding | Source |

| pH | 6.5 - 7.5 | The most favorable pH for maximum Cephalosporin C production was found to be 6.5. cabidigitallibrary.org Production declines rapidly above pH 7.5. cabidigitallibrary.org | cabidigitallibrary.org |

| Temperature | 24 - 28°C | Fermentation is typically initiated at 28°C for the initial growth phase (e.g., 72 hours) and then adjusted to 25°C for the production phase. longdom.orgmdpi.com | longdom.orgmdpi.com |

| Inoculum | 2% (w/v), 48h age | An inoculum size of 2% (w/v) from a 48-hour old culture was found to be optimal. cabidigitallibrary.org Another study using spores identified an optimal level of 10^5.5 spores/mL. scialert.net | cabidigitallibrary.orgscialert.net |

| Aeration Rate | 9364 L/min (pilot scale) | In a 600L pilot-scale fermenter, this aeration rate was determined to be optimal for maximizing yield. scialert.net | scialert.net |

Influence of Culture Medium Constituents on Cephalosporin C Biosynthesis

The composition of the culture medium profoundly affects the growth of A. chrysogenum and its production of Cephalosporin C. nih.govjmb.or.kr The medium must supply the necessary carbon, nitrogen, sulfur, and other precursors and cofactors for both primary metabolism and secondary metabolite synthesis.

Key medium components and their effects are summarized below.

| Component | Type | Effect on Production | Source |

| Carbon Sources | Glucose, Sucrose (B13894), Plant Oils (e.g., rice oil, soya oil), Molasses | Glucose is often used, but its high concentration can repress antibiotic synthesis. jst.go.jp Plant oils and their constituent fatty acids (oleic acid, linoleic acid) have been shown to significantly stimulate Cephalosporin C production, potentially serving as a primary carbon source and improving oxygen uptake. jmb.or.kr A 4.5-fold increase in titer was achieved with an optimized mixture of oleic and linoleic acids. jmb.or.kr | scialert.netjmb.or.krjst.go.jp |

| Nitrogen Sources | Ammonium Sulphate, Corn Steep Liquor, Peptone | Ammonium sulphate can increase production due to increased cell mass, but high concentrations can be detrimental. longdom.org Corn steep liquor is another effective nitrogen source. scialert.net | longdom.orgscialert.net |

| Sulfur Source | Methionine | Methionine is a well-documented and potent stimulant of Cephalosporin C synthesis. longdom.orgmdpi.comgoogle.com It acts as a sulfur donor for the antibiotic's core structure and also influences fungal differentiation. longdom.orgruhr-uni-bochum.de An optimal concentration of 4.0 g/L has been reported. longdom.org | longdom.orgmdpi.comgoogle.com |

| Other Additives | Phytic Acid, Phospholipids, Sitosterol | In a chemically defined medium, phytic acid was identified as a critical factor for enhancing production. mdpi.com The addition of rapeseed oil, along with phosphatidylcholine and/or sitosterol, has also been shown to increase antibiotic production levels. google.com | mdpi.comgoogle.com |

Metabolic Engineering Approaches for Improved Productivity

To overcome the limitations of classical strain improvement and process optimization, metabolic engineering has emerged as a powerful tool for enhancing Cephalosporin C production. These strategies focus on the targeted genetic modification of A. chrysogenum to increase the flux through the biosynthetic pathway and eliminate bottlenecks.

Several successful metabolic engineering strategies have been reported:

Overexpression of Biosynthetic Genes : Increasing the copy number of key genes in the Cephalosporin C pathway has led to significant yield improvements. Co-transformation with the cefEF (encoding expandase/hydroxylase) and cefG (encoding acetyltransferase) genes has been shown to boost production. proquest.com

Elimination of Methionine Dependence : Methionine is a costly component of the fermentation medium. researchgate.netnih.gov Metabolic engineering has been used to create strains that produce high levels of Cephalosporin C without methionine supplementation. This was achieved by overexpressing the SAM synthetase gene (AcsamS) or by disrupting a SAM-dependent methyltransferase gene (Acppm1), both of which increase the intracellular pool of S-adenosylmethionine (SAM), a key metabolite. researchgate.netnih.gov An optimized recombinant strain showed a 5.5-fold increase in production independent of methionine. researchgate.netnih.gov

Engineering for Intermediate Production : For the synthesis of semi-synthetic cephalosporins, it is sometimes desirable to produce an intermediate rather than the final product. By disrupting the native cefEF gene and expressing the cefE gene from Streptomyces clavuligerus (which only has expandase activity), researchers have engineered A. chrysogenum strains that accumulate high titers of DAOC. researchgate.net This intermediate can then be converted to the valuable nucleus 7-aminodeacetoxycephalosporanic acid (7-ADCA). researchgate.net

Promoter Engineering : The development and use of a library of promoters with varying strengths allows for the fine-tuning of gene expression. By combining strong promoters with target genes, strains with a 30-35% increase in Cephalosporin C production have been created. scilit.com

Chemical and Enzymatic Synthesis of Cephalosporin C and its Intermediates

While microbial fermentation is the source of natural Cephalosporin C, chemical and enzymatic methods are crucial for both its total synthesis and its modification into clinically important derivatives.

Total Chemical Synthesis Methodologies

The first total synthesis of Cephalosporin C was a landmark achievement in organic chemistry, reported by R.B. Woodward in 1966. ias.ac.inthieme-connect.com This complex, multi-step synthesis confirmed the structure of the molecule and showcased the power of synthetic strategy.

The synthesis began with the chiral amino acid L-cysteine, which provided a key stereocenter and part of the core structure. ias.ac.in Key stages of the Woodward synthesis include:

Protection and Activation : The functional groups of L-cysteine were protected, and the molecule was elaborated to create a key intermediate. ias.ac.in

β-Lactam Ring Formation : A critical step involved the formation of the four-membered β-lactam ring. This was achieved by treating an amino ester intermediate with triisobutylaluminium. thieme-connect.comthieme-connect.com

Cephem Core Construction : The β-lactam was further functionalized, and an acid-mediated cyclization was used to construct the final six-membered dihydrothiazine ring, completing the cephem core structure. thieme-connect.comthieme-connect.com

Side Chain Attachment and Deprotection : The final steps involved attaching the D-α-aminoadipoyl side chain and removing the protecting groups to yield Cephalosporin C. thieme-connect.com

The entire process involved approximately 19 steps, demonstrating the significant challenge of synthesizing this complex molecule from simple precursors. synarchive.com

Enzymatic Conversion of Cephalosporin C to 7-Aminocephalosporanic Acid (7-ACA)

The naturally produced Cephalosporin C has limited antibiotic activity. oup.com Its primary industrial value lies in its role as a starting material for semi-synthetic cephalosporins, which have broad-spectrum activity. oup.commdpi.com To create these derivatives, the D-α-aminoadipoyl side chain of Cephalosporin C must be removed to yield the core nucleus, 7-aminocephalosporanic acid (7-ACA). mdpi.comgoogle.com While this can be done chemically, the processes often involve harsh conditions and hazardous chemicals. google.com Enzymatic conversion offers a more environmentally friendly and highly specific alternative. google.comresearchgate.net

Two main enzymatic routes are employed:

| Method | Step 1 | Step 2 | Advantages | Source |

| Two-Step Process | Oxidative Deamination : Cephalosporin C is converted to an intermediate, glutaryl-7-aminocephalosporanic acid (GL-7-ACA), using the enzyme D-amino acid oxidase (DAO). mdpi.comgoogle.com | Hydrolysis : The intermediate GL-7-ACA is hydrolyzed to 7-ACA by a second enzyme, glutaryl acylase (GLA). mdpi.comgoogle.com | Well-established industrial process. High selectivity in each step. | mdpi.comgoogle.comresearchgate.net |

| One-Step Process | Direct Hydrolysis : Cephalosporin C is directly converted to 7-ACA using a single enzyme, Cephalosporin C acylase (CCA). mdpi.com | N/A | Simpler process, potentially lower cost, and reduced waste. Represents a more modern and efficient approach. mdpi.com | mdpi.comrsc.org |

These enzymatic conversions are crucial for the pharmaceutical industry, providing the essential 7-ACA building block for a vast array of life-saving cephalosporin antibiotics. mdpi.comgoogle.com

D-Amino Acid Oxidase and Glutaryl Acylase Two-Step Processes

The industrial production of 7-aminocephalosporanic acid (7-ACA), a key intermediate for semi-synthetic cephalosporins, has largely shifted from chemical methods to a more environmentally friendly and efficient two-step enzymatic process. mdpi.comnih.gov This biocatalytic route involves the sequential action of two principal enzymes: D-amino acid oxidase (DAO) and glutaryl-7-ACA acylase (GLA). mdpi.comnih.govmicrobiologyjournal.orgjmb.or.kr

The process begins with the oxidative deamination of the D-α-aminoadipyl side chain of Cephalosporin C (CPC). nih.govjmb.or.kr This initial step is catalyzed by D-amino acid oxidase, often sourced from the yeast Trigonopsis variabilis. mdpi.comjmb.or.kr The reaction converts CPC into an unstable intermediate, 7-β-(5-carboxy-5-oxypentanamide)-cephalosporanic acid, which then undergoes oxidative decarboxylation, sometimes facilitated by the presence of hydrogen peroxide, to form glutaryl-7-aminocephalosporanic acid (GL-7-ACA). nih.govjmb.or.krjapsonline.com

In the second step, the enzyme glutaryl-7-ACA acylase (GLA) hydrolyzes the glutaryl side chain from GL-7-ACA to yield the final product, 7-ACA. mdpi.commicrobiologyjournal.orgscispace.com This acylase is typically a recombinant protein produced in and isolated from microorganisms like Escherichia coli or various species of Pseudomonas and Bacillus. mdpi.comjmb.or.kr To enhance stability and reusability in industrial settings, both DAO and GLA are often used as immobilized biocatalysts. mdpi.comscispace.com This two-step enzymatic method is lauded for its mild reaction conditions, reduced waste generation, and high conversion yields, which are comparable to traditional chemical synthesis. mdpi.com

One-Pot Enzymatic Conversion Systems

To further streamline the production of 7-aminocephalosporanic acid (7-ACA) and reduce operational costs, significant research has focused on developing one-pot enzymatic conversion systems. nih.gov These systems aim to convert Cephalosporin C (CPC) directly to 7-ACA in a single reaction vessel, simplifying the process compared to the traditional two-step method that often requires separate reactors. nih.govrsc.org

Several strategies for one-pot conversions have been explored:

Di-enzymatic Process: This approach involves the simultaneous action of D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA) in the same reactor. nih.gov

Tri-enzymatic Process: To mitigate the negative effects of hydrogen peroxide generated by the DAAO reaction, which can inhibit GLA activity, a third enzyme, catalase, is sometimes added to the one-pot system. nih.govjapsonline.com

Mono-enzymatic Process: The most direct route is the use of a single enzyme, a Cephalosporin C acylase (CCA), that can directly cleave the D-α-aminoadipyl side chain from CPC to produce 7-ACA. mdpi.comnih.govmicrobiologyjournal.org

The development of a successful one-pot system requires enzymes that can function optimally under similar reaction conditions. rsc.org A significant challenge in the di-enzymatic approach has been the differing operational stabilities and conditions of DAAO and GLA. rsc.org However, recent advancements, including the use of engineered enzyme variants, have made it possible to achieve high conversion rates. For instance, an optimized one-pot system using variants of cephalosporin C acylase from Pseudomonas N176 has demonstrated over 98% conversion of CPC to 7-ACA. rsc.org Similarly, the discovery of CCA from various microbial sources like Bacillus megaterium and Arthrobacter viscosus has shown the feasibility of a true one-step conversion, evidenced by the one-to-one molar ratio of 7-ACA and the aminoadipic acid by-product. google.comgoogle.com These one-pot systems represent a more efficient and economical alternative to the conventional two-step enzymatic process. nih.govopenbiotechnologyjournal.com

Protein Engineering of Cephalosporin C Acylase for Enhanced Activity

While the concept of a one-step enzymatic conversion of Cephalosporin C (CPC) to 7-aminocephalosporanic acid (7-ACA) using a single enzyme, Cephalosporin C acylase (CCA), is highly attractive, the practical application has been limited by the low efficiency of naturally occurring CCAs. microbiologyjournal.orgopenbiotechnologyjournal.com Many wild-type acylases exhibit a much higher affinity for glutaryl-7-ACA (GL-7-ACA) than for CPC itself. openbiotechnologyjournal.com To overcome this limitation and make the one-step process industrially viable, extensive research has been dedicated to the protein engineering of these enzymes. mdpi.commicrobiologyjournal.orgnih.gov

For example, by modifying six amino acids in the GL-7-ACA acylase from Pseudomonas sp. SE83, a mutant variant (S12) was created that showed an 850% increase in activity towards CPC compared to the wild-type enzyme. mdpi.com Further engineering of the acylase from Pseudomonas SE83 (acyII) through CASTing led to the creation of a triple mutant (H57βA/H70βY/I176βN) with a 3.26-fold increase in catalytic rate (kcat) and a 3.08-fold increase in the product inhibition constant (KIP), indicating reduced inhibition by 7-ACA. nih.gov Another study reported that replacing alanine (B10760859) at a specific position with glycine (B1666218) increased the specific activity of a CA from Pseudomonas sp. SE83 to 11.3 U/mg of protein. japsonline.com These engineered CCAs, with significantly enhanced catalytic properties, are crucial for developing cost-effective and efficient one-step industrial processes for 7-ACA production. microbiologyjournal.orgnih.gov

Formation and Precipitation of Cephalosporin C Zinc Salt

Acidification and Zinc Ion Introduction Protocols

The recovery of Cephalosporin C (CPC) from fermentation broth often involves its precipitation as a zinc salt, a process necessitated by the low concentration (typically around 2%) and low solubility of CPC in the broth. google.com This method serves as a crucial concentration and initial purification step. google.com The general protocol begins after the fermentation of Acremonium chrysogenum is complete.

The first step in the formation of the zinc salt is the acidification of the fermentation broth, which contains CPC primarily as a sodium salt. The pH of the solution is lowered, typically to a range of 1.0 to 2.0, using acids like hydrochloric acid. This acidification converts the sodium salt of CPC into its less soluble free acid form. Following acidification, a solution containing zinc ions, such as zinc chloride (ZnCl₂) or zinc sulfate (B86663) (ZnSO₄), is introduced into the mixture. This leads to the formation and precipitation of the Cephalosporin C zinc salt complex. The precipitation is generally carried out at controlled temperatures, often between 0°C and 25°C, to minimize the hydrolysis of the β-lactam ring and prevent product degradation. The resulting crude zinc cephalosporin C precipitate is then separated from the liquid phase by filtration.

Role of pH and Zinc Source in Precipitation Efficiency

The efficiency of precipitating Cephalosporin C (CPC) as its zinc salt is highly dependent on several key parameters, most notably pH and the choice of zinc source. Optimal pH control is critical throughout the process. While the initial fermentation of Acremonium chrysogenum is typically carried out at a neutral pH of around 6.5-7.0, the precipitation step requires a much more acidic environment.

The precipitation of the zinc salt is most effective within a controlled pH range of 2.5 to 3.5. This specific acidic condition is necessary to ensure the stability of the formed salt and maximize the yield. Deviating from this optimal pH range can negatively impact the process; for instance, at a pH below 2, aqueous solutions of CPC become unstable, while at a pH above 9, it can convert into less active forms like desacetyl cephalosporin C. google.com

The source of the zinc ions also plays a role. Both zinc chloride (ZnCl₂) and zinc sulfate (ZnSO₄) are commonly used to introduce the necessary Zn²⁺ ions to facilitate the precipitation. The selection between these sources can be influenced by downstream processing considerations and cost. The table below summarizes the optimal conditions for the zinc salt formation.

| Parameter | Optimal Range | Rationale |

| Precipitation pH | 2.5–3.5 | Ensures stability and maximizes precipitation of the zinc salt. |

| Zinc Source | ZnCl₂ or ZnSO₄ | Common and effective sources of Zn²⁺ for precipitation. |

| Temperature | 0–25°C | Minimizes hydrolysis and degradation of the β-lactam ring. |

Optimization of Zinc Salt Recovery from Fermentation Broth

Several factors beyond basic pH and zinc source have been investigated to enhance recovery. Pre-treatment of the fermentation broth, such as adding acetone (B3395972), can be employed to precipitate impurities before the zinc salt formation step. One process describes adding 1 to 4 volumes of acetone to the filtered broth, which causes impurities to precipitate and be removed by a second filtration, purifying the filtrate before it undergoes ion-exchange and subsequent processing. google.com

The efficiency of the zinc salt precipitation itself can be influenced by the concentration of additives. For example, the presence of certain salts can affect solubility and recovery yields. Studies have shown that adding neutral salts like NaCl can improve the extraction efficiency. ajol.info Furthermore, physical parameters such as centrifugation speed and duration after precipitation are optimized to maximize the separation of the solid zinc salt from the liquid broth. ajol.info The table below highlights key optimization parameters from various studies.

| Parameter | Condition/Method | Impact on Recovery |

| Broth Pre-treatment | Addition of 2 to 3 volumes of acetone | Precipitates and removes impurities prior to CPC recovery steps. google.com |

| Neutral Salt Addition | Addition of 0.1% NaCl | Observed to improve recovery yield in aqueous two-phase systems. ajol.info |

| Centrifugation | Increased centrifugal force and optimized duration (e.g., 12.5 min) | Enhances the separation and collection of the precipitated CPC. ajol.info |

| Nanoparticle Supplementation | Addition of magnetite (Fe₃O₄) or zinc oxide (ZnO) nanoparticles during fermentation | Reported to increase the fermentative yield of CPC, thereby increasing the amount available for recovery. researchgate.net |

Coordination Chemistry and Structural Elucidation of Cephalosporin C Zn

Ligand-Metal Ion Interactions and Binding Sites

The formation of a stable complex between Cephalosporin (B10832234) C and a zinc (II) ion is contingent on the presence of suitable donor atoms within the cephalosporin molecule that can effectively coordinate with the metal center.

Studies on various cephalosporin-metal complexes suggest that the primary coordination sites involve oxygen and nitrogen atoms. ingentaconnect.commdpi.comnih.gov In the case of Cephalosporin C, the potential donor atoms for coordination with the Zn(II) ion are the oxygen atoms of the carboxylate groups and the carbonyl group of the β-lactam ring, as well as the nitrogen atom of the amino group in the side chain. ingentaconnect.commdpi.com The deprotonated carboxylic acid group is a key site for metal ion binding. mdpi.com The involvement of the β-lactam carbonyl oxygen in coordination has been observed in some cephalosporin complexes, often leading to a shift in its characteristic infrared absorption band. tandfonline.com

Identification of Coordination Atoms within the Cephalosporin C Moiety

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the coordination of the zinc ion and for providing detailed structural information about the Cephalosporin C Zn complex.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups involved in the coordination to the zinc ion. The comparison of the IR spectrum of free Cephalosporin C with that of its zinc complex reveals shifts in the absorption bands of the participating functional groups. A notable characteristic peak for the β-lactam carbonyl group is typically observed around 1750-1770 cm⁻¹. tandfonline.comkurdishstudies.net A shift in this band upon complexation indicates the involvement of the β-lactam carbonyl oxygen in binding to the zinc ion. ingentaconnect.comtandfonline.com Similarly, changes in the stretching frequencies of the carboxylate (COO⁻) and amino (NH₂) groups provide evidence of their coordination. ingentaconnect.comtandfonline.com The appearance of a new band at lower frequencies (e.g., ~450 cm⁻¹) can be attributed to the Zn-O bond vibration, directly confirming the formation of the complex.

Table 1: Illustrative IR Spectral Data for Cephalosporin C and its Zn Complex

| Functional Group | Cephalosporin C Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) | Interpretation of Shift |

|---|---|---|---|

| β-Lactam C=O | ~1770 | Shifted (e.g., 1742-1750) | Coordination via β-lactam oxygen tandfonline.com |

| Amide C=O | ~1670 | Shifted or disappeared | Coordination via amide oxygen tandfonline.com |

| Carboxylate (COO⁻) | ~1600 | Shifted | Coordination via carboxylate oxygen tandfonline.com |

Note: The exact wavenumbers can vary depending on the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and can be used to assess the geometry of the complex. The UV-Vis spectrum of Cephalosporin C typically shows absorption maxima related to the π→π* and n→π* transitions of the chromophoric groups, such as the β-lactam ring and the side chain. Upon complexation with zinc, shifts in the absorption maxima (λmax) are observed. tandfonline.com These shifts, which can be either hypsochromic (blue shift) or bathochromic (red shift), confirm the interaction between the ligand and the metal ion. ajol.info While Zn(II) is a d¹⁰ ion and does not exhibit d-d electronic transitions, the changes in the ligand-centered transitions can suggest the coordination geometry. kurdishstudies.net For some cephalosporin-metal complexes, a five-coordinate or six-coordinate geometry has been proposed based on UV-Vis spectral data. nih.govajol.info

Table 2: Representative UV-Vis Spectral Data

| Compound | λmax (nm) | Type of Shift upon Complexation | Implication |

|---|---|---|---|

| Cephalosporin C | ~260 | - | Ligand electronic transition |

Note: The λmax values are illustrative and can be influenced by the solvent and pH.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for elucidating the detailed structure of the this compound complex in solution. The chelation of the zinc ion causes significant changes in the chemical shifts of the protons and carbons near the binding sites. In the ¹H NMR spectrum, the signals of the protons on the β-lactam ring and the side chain are particularly informative. mdpi.comresearchgate.net A downfield shift of these signals upon complexation is indicative of the deshielding effect caused by the coordination to the electron-withdrawing metal ion. mdpi.com The disappearance or significant broadening of the N-H proton signal from the amino group or the carboxylic acid proton signal can also confirm their involvement in binding. mdpi.com Similarly, in the ¹³C NMR spectrum, the carbons of the carbonyl and carboxylate groups involved in coordination will exhibit shifts in their resonance signals. nih.gov

Table 3: Key ¹H NMR Chemical Shift Changes upon Zn(II) Complexation

| Proton | Cephalosporin C (δ, ppm) | This compound (δ, ppm) | Interpretation |

|---|---|---|---|

| β-Lactam ring protons | Specific values | Downfield shift | Coordination of nearby groups mdpi.com |

| Side chain α-CH proton | Specific value | Downfield shift | Involvement of amino and/or carboxylate groups in binding mdpi.com |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are reference-dependent.

Atomic Absorption Spectroscopy (AAS) for Zinc Content and Complex Determination

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and effective technique for quantifying the zinc content in Cephalosporin C zinc complexes. jove.com This method can detect both free and complexed zinc, providing a comprehensive measure of the total metal content within a sample. jove.com The principle of AAS relies on the specific wavelength of light absorbed by an element, which for zinc is 213.9 nm, allowing for precise quantification with minimal interference from other metals. jove.com

In the analysis of cephalosporin-metal complexes, AAS is employed to confirm the stoichiometry of the complex by determining the metal-to-ligand ratio. researchgate.net For instance, after synthesizing a Cephalosporin C zinc complex, the product is digested, often with strong acids like aqua regia, to liberate the zinc ions for measurement. fu-berlin.de The measured zinc concentration can then be compared to the theoretical value based on the expected formula of the complex. researchgate.net

The utility of AAS extends to the determination of cephalosporins themselves through indirect methods. researchgate.net By forming a complex with a known amount of zinc and then measuring the unreacted zinc or the zinc in the complex, the concentration of the cephalosporin can be calculated. researchgate.net This approach has been successfully applied to various cephalosporins, demonstrating linearity over specific concentration ranges and achieving low limits of detection (LOD). fu-berlin.deresearchgate.net For example, one study reported an LOD of 0.0997 µg/mL for a cephalosporin determined via flame AAS, which was significantly more sensitive than UV-Vis spectrophotometry or HPLC methods. fu-berlin.de

Table 1: AAS Parameters and Performance for Cephalosporin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Wavelength for Zn | 213.9 nm | jove.com |

| Linearity Range (Cephalosporin) | 5–30 µg mL−1 | fu-berlin.de |

| Limit of Detection (LOD) | 0.0997 µg mL−1 | fu-berlin.de |

| Correlation Coefficient | 0.9967 | fu-berlin.de |

Crystallographic Studies of Zinc-Cephalosporin Complexes

Crystallographic techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in zinc-cephalosporin complexes, providing definitive information on coordination and bonding.

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids at an atomic level. nih.gov For the Cephalosporin C zinc salt, X-ray diffraction analysis of a single crystal reveals the exact spatial arrangement of the Cephalosporin C molecule and the zinc ion, as well as any associated water or solvent molecules. researchgate.net This technique has been instrumental in confirming the coordination of metal ions to the cephalosporin ligand. acs.org

The process involves growing a suitable crystal of the Cephalosporin C zinc complex and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. nih.gov These structural insights are crucial for understanding the nature of the zinc-ligand interactions. acs.org For some zinc-cephalosporin derivative complexes, powder X-ray diffraction (XRD) has been used to characterize their nature, often revealing an amorphous or nano-crystalline structure. mdpi.com

Once the three-dimensional structure is resolved, a detailed analysis of the zinc coordination environment is possible. Zinc(II) is a d¹⁰ ion, meaning it has a filled d-shell and no ligand field stabilization energy, which allows for flexible coordination geometries, most commonly tetrahedral, trigonal bipyramidal, and octahedral. nih.gov In zinc-cephalosporin complexes, the zinc ion typically coordinates with oxygen and sometimes nitrogen atoms of the cephalosporin molecule. researchgate.netajol.info

Key parameters derived from crystallographic data include coordination number, bond lengths (interatomic distances), and bond angles. mdpi.com For example, in studies of related metallo-β-lactamases, the distances between the zinc ions and the coordinating atoms of the antibiotic are critical for understanding the catalytic mechanism. mdpi.com Typical Zn-O coordination bond lengths are in the range of 2.0 to 2.4 Å. mdpi.com Analysis of these distances in the Cephalosporin C zinc complex provides direct evidence of which functional groups on the cephalosporin molecule are involved in binding the zinc ion. This often includes the carboxylate group and the carbonyl oxygen of the β-lactam ring. researchgate.netkurdishstudies.net

Table 2: Representative Interatomic Distances in Zinc Coordination Spheres

| Bond | Typical Distance (Å) | Reference |

|---|---|---|

| Zn-O (Carbonyl) | 2.39 ± 0.04 | mdpi.com |

X-ray Crystallography for Three-Dimensional Structural Resolution

Theoretical and Computational Chemistry Approaches

Computational methods provide powerful tools to complement experimental data, offering insights into the electronic structure and dynamic behavior of the Cephalosporin C zinc complex.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov In the context of the Cephalosporin C zinc complex, DFT calculations can predict optimized geometries, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netacs.org These calculations help to identify the most likely coordination sites on the Cephalosporin C molecule by revealing which atoms possess high negative charges, making them favorable for binding to the positively charged zinc ion. researchgate.net

DFT studies can also be used to calculate the binding affinity between the zinc ion and the cephalosporin ligand. nih.gov The binding energy is determined by comparing the total energy of the complex to the sum of the energies of the isolated zinc ion and the cephalosporin molecule. A more negative binding energy indicates a more stable complex. This theoretical approach allows for the comparison of binding strengths for different potential coordination modes. nih.govnih.gov

Table 3: Parameters Calculated by DFT

| Parameter | Significance | Reference |

|---|---|---|

| Optimized Geometry | Predicts the most stable 3D structure | nih.gov |

| Mulliken Atomic Charges | Identifies potential coordination sites (e.g., electronegative O atoms) | researchgate.net |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the complex | acs.org |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For the Cephalosporin C zinc complex, MD simulations can provide a dynamic picture of the complex's behavior in solution, which is often a more realistic representation than the static picture provided by crystallography. biorxiv.org

These simulations can track the flexibility of the cephalosporin molecule when bound to zinc and monitor the stability of the coordination bonds. mdpi.comacs.org By simulating the complex in a water box, researchers can observe the influence of the solvent on the structure and interactions. Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com MD simulations are particularly valuable for understanding how the complex might interact with its biological targets, such as bacterial enzymes, by revealing the conformational changes that can occur upon binding. researchgate.netnih.gov

Enzymatic and Molecular Mechanistic Studies Involving Cephalosporin C Zn

Interaction with Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govpnas.orgmdpi.com The catalytic activity of MBLs relies on one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective. mdpi.comlibretexts.org

Zinc-Dependent Nature of MBLs and Resistance Mechanisms

The functionality of MBLs is intrinsically linked to the availability of zinc ions. nih.gov These enzymes are typically found in the periplasm of Gram-negative bacteria, where they must acquire zinc to fold correctly and exert their antibiotic-inactivating function. nih.gov The presence of one or two zinc ions in the active site is crucial for the hydrolysis of β-lactam antibiotics. mdpi.com Bacteria have evolved sophisticated mechanisms to maintain zinc homeostasis, which is essential for the activity of MBLs and, consequently, for antibiotic resistance. nih.gov The resistance mechanism involves the MBL-catalyzed hydrolysis of the β-lactam ring, a process that is dependent on a zinc-activated water molecule that acts as a nucleophile. pnas.orglibretexts.org

The structural diversity among MBLs, which are classified into subclasses B1, B2, and B3 based on sequence and structural similarities, has made the development of broad-spectrum inhibitors challenging. nih.govasm.org While most B1 and B3 enzymes require two zinc ions for maximal activity, B2 enzymes are active with a single zinc ion and are inhibited by the binding of a second one. researchgate.net

Design and Evaluation of Cephalosporin (B10832234) Prodrugs as MBL Inhibitors

To counteract MBL-mediated resistance, researchers have explored the development of MBL inhibitors. One promising strategy involves the design of cephalosporin-based prodrugs. researchgate.netacs.orgchemrxiv.org This approach leverages the hydrolytic action of MBLs to release an inhibitor in a targeted manner. acs.orgchemrxiv.org These prodrugs consist of a cephalosporin scaffold linked to a zinc-binding moiety. researchgate.netacs.org The underlying principle is that the MBL will hydrolyze the β-lactam ring of the cephalosporin, triggering the release of the attached inhibitor, which can then inactivate the enzyme by chelating the essential zinc ions in its active site. nih.govasm.org

Several studies have demonstrated the potential of this strategy. For instance, cephalosporin conjugates with molecules like dipicolinic acid (DPA) and 8-thioquinoline (8-TQ) have shown potent inhibitory activity against various MBLs, including NDM, VIM, and IMP types. researchgate.netnih.gov These prodrugs were effective in resensitizing MBL-expressing bacteria to carbapenem (B1253116) antibiotics like meropenem. researchgate.netacs.orgnih.gov

Mechanistic Insights into MBL Inhibition by Zinc-Binding Moieties

The primary mechanism of inhibition by the released moieties from cephalosporin prodrugs is the chelation or binding of the zinc ions in the MBL active site. nih.govasm.orgchemrxiv.org By sequestering these crucial metal ions, the inhibitors disrupt the enzyme's catalytic machinery, rendering it unable to hydrolyze β-lactam antibiotics. asm.orguniversiteitleiden.nl

Interestingly, some studies have revealed that strong zinc binding is not always a prerequisite for potent MBL inhibition. chemrxiv.orgchemrxiv.org While some inhibitors, like Aspergillomarasmine A (AMA), act by effectively stripping the zinc ions from the MBL active site, others may inhibit the enzyme through different interactions. universiteitleiden.nlresearchgate.net For example, some cephalosporin prodrugs themselves have been found to be potent inhibitors of certain MBLs even without the release of the zinc-binding group, acting as slowly turned-over substrates. acs.orgchemrxiv.org In these cases, the interactions of the inhibitor with residues in the MBL active site contribute significantly to its potency. acs.org

The versatility of binding modes is a key aspect of MBL inhibition. For instance, bisthiazolidine (BTZ) inhibitors, which contain both a thiol group and a carboxylate, have demonstrated the ability to inhibit a wide range of MBLs through different binding orientations depending on their stereochemistry and the specific MBL subclass. pnas.org

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic studies are crucial for understanding the mechanism and potency of MBL inhibitors. These analyses often reveal the mode of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. For many MBL inhibitors, a competitive mode of inhibition has been observed, where the inhibitor competes with the antibiotic substrate for binding to the active site. pnas.orgtandfonline.com

The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters determined from kinetic analyses that quantify the potency of an inhibitor. For example, a novel hydroxamic acid-containing compound demonstrated competitive inhibition against the MBL Bla2 with a Ki value of 0.18 µM. tandfonline.com Similarly, cephalosporin prodrugs have shown potent inhibition with IC50 values in the low micromolar and even nanomolar range against various MBLs. chemrxiv.orgnih.gov

Inhibition of SAMHD1 dNTPase Activity

Beyond its implications in bacterial resistance, Cephalosporin C zinc salt has been identified as a potent inhibitor of a human enzyme, Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that plays a critical role in innate immunity by depleting the cellular pool of dNTPs, which are essential for the replication of certain viruses like HIV-1. nih.govacs.org

Potency of Cephalosporin C Zinc Salt as a SAMHD1 Inhibitor

Screening of a library of clinically used compounds revealed that Cephalosporin C zinc salt is a potent inhibitor of SAMHD1. nih.gov It exhibits an IC50 of 1.1 µM, which is approximately 200-fold more potent than its sodium salt counterpart (IC50 = 213 ± 30 µM). clinisciences.commedchemexpress.com This significant increase in potency is largely attributed to the presence of the zinc ion. nih.govtargetmol.com The inhibition of SAMHD1 by Cephalosporin C zinc salt highlights the potential for this compound in research aimed at modulating nucleotide metabolism and innate immune responses. nih.govabmole.com

Table 1: Inhibitory Activity of Cephalosporin C Salts against SAMHD1

| Compound | IC50 (µM) |

|---|---|

| Cephalosporin C zinc salt | 1.1 ± 0.1 |

Data sourced from multiple studies. nih.govclinisciences.commedchemexpress.com

Role of Zinc Ions in Enhancing Binding Affinity and Stabilizing β-Lactam Ring

The coordination of a zinc ion within the Cephalosporin C molecule plays a crucial role in its biochemical activity, significantly enhancing its inhibitory potential against specific enzymes. Mechanistic studies reveal that the zinc ion serves two primary functions: stabilizing the chemically reactive β-lactam ring and increasing the molecule's binding affinity to its target enzymes.

This enhancement is dramatically illustrated when comparing the inhibitory potency of Cephalosporin C Zinc Salt against the enzyme SAMHD1 to that of its sodium salt counterpart. The zinc salt form exhibits an IC50 (half-maximal inhibitory concentration) of approximately 1.1 µM. nih.govglpbio.comxcessbio.comscbt.com In stark contrast, the sodium salt form is about 200-fold less potent, with an IC50 value of 213 ± 30 µM. glpbio.comxcessbio.commedchemexpress.com This significant difference underscores the contribution of the zinc ion to the compound's ability to bind to and inhibit the enzyme. The presence of zinc is largely responsible for this potent inhibition. nih.govresearchgate.net The stabilization of the β-lactam ring by the zinc ion is a key factor in this enhanced activity.

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Cephalosporin C Zinc Salt | 1.1 ± 0.1 | nih.govglpbio.comxcessbio.com |

| Cephalosporin C Sodium Salt | 213 ± 30 | glpbio.comxcessbio.com |

High-Throughput Enzyme-Coupled Assays for SAMHD1 dNTPase Inhibition

The inhibitory activity of Cephalosporin C Zinc Salt against Sterile alpha motif and histidine-aspartate domain-containing protein 1 (SAMHD1) has been quantified using high-throughput screening (HTS) methods. nih.govresearchgate.net SAMHD1 is an enzyme with deoxyribonucleoside triphosphate (dNTP) triphosphohydrolase activity, which is involved in nucleotide metabolism and innate immunity. nih.govacs.org

A notable HTS method developed for this purpose is a colorimetric enzyme-coupled assay. nih.govresearchgate.net This assay leverages Escherichia coli inorganic pyrophosphatase to convert the triphosphate (PPPi) product of the SAMHD1 reaction into three inorganic phosphate (B84403) (Pi) molecules, which can then be detected colorimetrically. nih.gov This method was validated by screening a large library of compounds, where Cephalosporin C Zinc Salt was identified as a potent inhibitor with an IC50 of 1.1 ± 0.1 µM. nih.govresearchgate.net Other techniques, such as fluorescence polarization assays using FITC-labeled dNTPs, can also be employed to quantify the inhibition of SAMHD1's dNTPase activity. These assays are crucial for identifying and characterizing small-molecule inhibitors of SAMHD1, which is a valuable target in various therapeutic areas. nih.govspandidos-publications.com

Chelation Studies to Differentiate Zinc-Dependent Effects

Given that the zinc ion itself contributes significantly to the observed enzyme inhibition, chelation studies are essential to isolate and understand the specific effects of the cephalosporin molecule. nih.gov These experiments are designed to distinguish the intrinsic activity of the cephalosporin structure from the effects mediated by the free zinc ion.

A standard method involves the addition of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the reaction buffer at concentrations of 1–5 mM. EDTA sequesters free Zn²⁺ ions, effectively removing them from the reaction. By comparing the enzyme inhibition in the presence and absence of the chelator, researchers can determine the extent to which the inhibition is dependent on the zinc ion versus the organic cephalosporin part of the molecule. Furthermore, including zinc chloride (ZnCl₂) as a control in assays helps to directly measure the inhibitory effect of the zinc ion alone, providing a baseline for the zinc-mediated effects. Time-course kinetic analyses can also help differentiate the immediate inhibition, often associated with zinc ions, from the delayed, time-dependent effects that may arise from the specific interaction between the cephalosporin and the enzyme.

Studies on Penicillin-Binding Proteins (PBPs)

Mechanism of Inhibition of Bacterial Cell Wall Synthesis

Cephalosporin C Zinc Salt, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. biosynth.comigem.wikinih.gov The structural integrity of bacteria depends on a rigid cell wall composed of cross-linked peptidoglycan units. nih.govmicrobenotes.com The synthesis and cross-linking of this peptidoglycan are carried out by a group of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which include transpeptidases. igem.wikinih.gov

The mechanism of action involves the β-lactam ring of the cephalosporin molecule, which is a structural analog of the D-Ala-D-Ala terminus of the natural peptidoglycan substrate. microbenotes.comdrugbank.com This structural mimicry allows the cephalosporin to bind to the active site of PBPs. nih.gov This binding leads to the formation of a stable, long-lived covalent acyl-enzyme complex, which effectively inactivates the enzyme. drugbank.comnih.gov By inhibiting the transpeptidase activity of PBPs, the final step of peptidoglycan cross-linking is blocked. This disruption of cell wall synthesis compromises the wall's structural integrity, leading to cell lysis and bacterial death.

Investigation of Transpeptidase Enzyme Expression, Binding, and Inhibition

Cephalosporin C Zinc Salt is utilized in research settings to investigate the expression, binding, and inhibition of transpeptidase enzymes, which are critical for bacterial survival. abmole.com These enzymes are the primary targets of β-lactam antibiotics. nih.gov Studies focus on how the compound interacts with various PBPs to inhibit the synthesis of the bacterial cell wall's mucopeptide layer. abmole.com

Research has shown that bacterial resistance to cephalosporins can arise from modifications to these PBP targets. nih.gov For instance, some resistant actinobacteria possess PBPs that bind penicillins but have a low affinity for cephalosporins, rendering the antibiotic ineffective. mdpi.comresearchgate.net Therefore, investigating the binding and inhibition of specific transpeptidases by Cephalosporin C Zinc Salt provides crucial insights into both its mechanism of action and the mechanisms by which bacteria develop resistance.

Real-Time Binding Kinetics using Stopped-Flow Fluorescence Spectroscopy

To understand the dynamics of the interaction between Cephalosporin C and its target enzymes, advanced kinetic techniques are employed. Stopped-flow fluorescence spectroscopy is a powerful method used to monitor real-time binding kinetics of the antibiotic to PBPs or other target enzymes. abmole.com

Transcriptional Regulation of Cephalosporin C Biosynthesis Genes

The production of cephalosporin C in the filamentous fungus Acremonium chrysogenum is a complex process, governed by a sophisticated network of regulatory proteins that respond to various environmental and internal signals. ruhr-uni-bochum.denih.gov The expression of the genes responsible for cephalosporin C biosynthesis is tightly controlled at the transcriptional level, ensuring the efficient production of this vital β-lactam antibiotic. ruhr-uni-bochum.deresearchgate.net Among the key players in this regulatory network are zinc-finger transcription factors, which modulate gene expression by binding to specific DNA sequences in the promoter regions of the biosynthesis genes. nih.govsemanticscholar.org

Several transcription factors have been identified to control the expression of the cephalosporin C biosynthesis genes in A. chrysogenum, including CRE1, PACC, and CPCR1. ruhr-uni-bochum.de The PACC protein, a C2H2-type zinc-finger transcription factor, is a key regulator that mediates gene expression in response to the ambient pH. nih.govsemanticscholar.orgruhr-uni-bochum.de PACC proteins contain a highly conserved DNA-binding domain with three zinc fingers. ruhr-uni-bochum.de In A. chrysogenum, the PACC homolog (PACCAc) plays a crucial role in the pH-dependent regulation of cephalosporin gene expression. ruhr-uni-bochum.de

Experimental evidence has demonstrated that PACC binds to a consensus DNA sequence, 5'-GCCAAG-3', with high affinity. ruhr-uni-bochum.demdpi.com The promoter regions of several cephalosporin C biosynthesis genes contain PACC binding sites. nih.govmdpi.com Specifically, the bidirectional promoters of the pcbAB-pcbC and cefEF-cefG gene pairs each possess two PACC binding sites that are recognized in vitro. nih.govruhr-uni-bochum.de This suggests that PACC is directly involved in coordinating the expression of these crucial genes in response to environmental pH changes. nih.govresearchgate.net Interestingly, the optimal pH for the expression of cephalosporin biosynthesis genes has been observed to differ between wild-type and industrial production strains, suggesting that PACC-dependent regulation may have been altered during strain improvement processes. mdpi.com

Another significant zinc-finger transcription factor is CRE1 (also known as CreA), which is responsible for carbon catabolite repression. semanticscholar.orgresearchgate.net In the presence of readily available carbon sources like glucose, CRE1 represses the transcription of the pcbC and cefEF genes in wild-type A. chrysogenum strains. researchgate.net This repression is mediated by CRE1 binding to specific sites in the upstream regions of these genes. researchgate.netresearchgate.net However, in some high-yielding industrial strains, the glucose repression of the pcbC gene is lifted, indicating a deregulation of CRE1 function that correlates with enhanced cephalosporin C production. researchgate.net

The GATA-type zinc-finger transcription factor AcareA also influences cephalosporin C production by regulating nitrogen metabolism. nih.gov Disruption of the AcareA gene leads to reduced cephalosporin C yields and decreased transcription of several biosynthesis genes, including pcbAB, cefD2, cefEF, and cefG. nih.gov AcareA directly binds to the bidirectional promoter of the pcbAB-pcbC genes. nih.gov Furthermore, another GATA zinc-finger protein, AcAREB, has been shown to be crucial for the utilization of certain nitrogen sources and for cephalosporin production. sciencechina.cn AcAREB directly binds to the intergenic regions of pcbAB-pcbC, cefD1-cefD2, and cefEF-cefG, all of which contain the consensus GATA element. sciencechina.cn

Table 1: Key Zinc-Finger Transcription Factors in Cephalosporin C Biosynthesis Regulation

| Transcription Factor | Type | Function | Target Genes/Promoters |

|---|---|---|---|

| PACC | C2H2 Zinc Finger | pH-dependent gene regulation | pcbAB-pcbC, cefEF-cefG |

| CRE1 (CreA) | C2H2 Zinc Finger | Carbon catabolite repression | pcbC, cefEF |

| AcareA | GATA Zinc Finger | Nitrogen metabolism regulation | pcbAB-pcbC, pcbAB, cefD2, cefEF, cefG |

| AcAREB | GATA Zinc Finger | Nitrogen metabolism regulation | pcbAB-pcbC, cefD1-cefD2, cefEF-cefG |

The intricate regulation of cephalosporin C biosynthesis has been elucidated through various DNA-protein interaction studies, primarily in the fungus Acremonium chrysogenum. These studies have been instrumental in identifying the specific binding sites of transcription factors within the promoter regions of the biosynthesis genes.

Gel-retardation experiments, also known as electrophoretic mobility shift assays (EMSA), have been a cornerstone of this research. These experiments have provided direct evidence of specific protein binding to DNA sequences. For instance, gel-retardation assays using crude extracts from A. chrysogenum confirmed the specific binding of a protein to the PACC consensus binding site within the pcbC promoter. nih.gov Furthermore, a PACC protein fragment synthesized in E. coli was used in in vitro binding assays, demonstrating specific binding to its consensus sites in the promoter regions of four different cephalosporin C biosynthesis genes. nih.gov

Sequential deletion analysis of the pcbC promoter, coupled with reporter gene fusions in fungal transformants, has allowed researchers to pinpoint the DNA fragments responsible for transcriptional activation. nih.gov This approach led to the identification of a fragment containing the PACC consensus binding site as being crucial for the activation of the pcbC gene. nih.gov

Beyond PACC, other transcription factors have been shown to interact directly with the cephalosporin C gene promoters. The RFX transcription factor CPCR1, for example, was identified through its ability to bind to an imperfect palindromic sequence in the pcbAB-pcbC promoter region. asm.org Gel retardation analyses were used to identify at least two sequences in this intergenic region that CPCR1 recognizes and binds to. asm.org The in vivo relevance of these binding sites was confirmed using pcbC promoter-lacZ fusions, where the deletion of both CPCR1 binding sites led to a significant reduction in reporter gene activity. asm.org

Furthermore, protein-protein interaction studies, such as the yeast two-hybrid system, have revealed a more complex regulatory network. A yeast two-hybrid screen using CPCR1 as bait identified a novel forkhead protein, AcFKH1, as an interaction partner. ruhr-uni-bochum.de Subsequent gel retardation analysis showed that AcFKH1 recognizes and binds to two forkhead consensus binding sites within the pcbAB–pcbC promoter region. ruhr-uni-bochum.de This interaction between two distinct types of transcription factors highlights the combinatorial control that governs cephalosporin C gene expression. ruhr-uni-bochum.deasm.org

Electrophoretic mobility shift assays have also been employed to demonstrate that the GATA-type transcription factor AcAREB directly binds to the intergenic regions of pcbAB-pcbC, cefD1-cefD2, and cefEF-cefG, all of which contain the consensus GATA elements. sciencechina.cn

Table 2: Summary of DNA-Protein Interaction Findings

| Transcription Factor | Method of Study | Promoter Region | Key Finding |

|---|---|---|---|

| PACC | Gel-retardation assay, Deletion analysis with reporter genes | pcbC, pcbAB-pcbC, cefEF-cefG | Specific binding to consensus sites, confirming its role in transcriptional activation. nih.gov |

| CPCR1 | Gel-retardation assay, pcbC promoter-lacZ fusions | pcbAB-pcbC | Binds to at least two specific sites, essential for full promoter activity. asm.org |

| AcFKH1 | Yeast two-hybrid screen, Gel-retardation assay | pcbAB-pcbC | Interacts with CPCR1 and binds to forkhead consensus sites. ruhr-uni-bochum.de |

| AcAREB | Electrophoretic mobility shift assay | pcbAB-pcbC, cefD1-cefD2, cefEF-cefG | Directly binds to GATA elements within these promoter regions. sciencechina.cn |

Advanced Analytical Methodologies and Quality Control for Research Applications

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental in the analytical workflow for Cephalosporin (B10832234) C zinc salt, providing high-resolution separation of the main compound from potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Cephalosporin C zinc salt. targetmol.com Reversed-phase HPLC, often utilizing a C18 column, is a common approach for the analysis of cephalosporins. nih.govscielo.org.mx Isocratic elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, allows for the effective separation of Cephalosporin C from related substances. scielo.org.mxciac.jl.cn For instance, a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile in an 85:15 ratio can be used to resolve cephalosporin derivatives.

UV detection is typically employed, with the wavelength set at or near the absorption maximum of Cephalosporin C, which is often around 254 nm or 260 nm, to ensure high sensitivity. ciac.jl.cnnih.gov The purity is determined by calculating the peak area of Cephalosporin C as a percentage of the total peak area of all components in the chromatogram. Purity levels for research-grade Cephalosporin C zinc salt are often reported to be high, for instance, 98% or 99.14%. targetmol.comraybiotech.com The method's reliability is established through validation, demonstrating excellent linearity over a therapeutic range with high recovery rates (93% to 101%) and low detection limits. nih.govasm.org

Table 1: HPLC Parameters for Cephalosporin C Analysis

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm) | scielo.org.mx |

| Mobile Phase | Phosphate buffer (pH 3.0)/acetonitrile (85:15) or 0.1% formic acid/methanol (95:5) | ciac.jl.cn |

| Detection | UV at 254 nm or 260 nm | nih.gov |

| Flow Rate | Typically around 1.5 mL/min | nih.gov |

| Column Temperature | 30 °C | ciac.jl.cn |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that confirms the molecular integrity of Cephalosporin C zinc salt by providing information on its molecular weight. Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. The mass spectrum will show a peak corresponding to the molecular ion of Cephalosporin C, confirming its identity. The expected molecular weight of Cephalosporin C zinc salt is approximately 478.78 g/mol . targetmol.comscbt.com LC/MS can also be instrumental in identifying unknown impurities or degradation products by analyzing their mass-to-charge ratios.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Quantitative Determination of CEPHALOSPORIN C Zn

Accurate quantification of Cephalosporin C zinc salt is crucial for preparing solutions of known concentrations for research experiments. Spectrophotometric and elemental analysis methods are routinely used for this purpose.

UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of Cephalosporin C in solution. This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). The analysis is performed at the wavelength of maximum absorbance (λmax) of the compound, which for many cephalosporins is in the range of 238-261 nm. researchgate.netsciepub.com For example, a UV spectrum of cefuroxime (B34974) axetil in 0.1N HCl shows a λmax at 281 nm, while ceftazidime (B193861) in 0.1N HCl has a λmax at 261 nm. sciepub.com The concentration of an unknown sample can be determined by comparing its absorbance to a calibration curve prepared using standards of known concentrations.

Table 2: Spectrophotometric Methods for Cephalosporin Analysis

| Method | Principle | Wavelength (λmax) | Linearity Range (µg/mL) | Source |

|---|---|---|---|---|

| UV in 0.1 M HCl | Direct UV absorbance | 261 nm (for Ceftazidime) | 2-10 | sciepub.com |

| UV in 0.1 N NaOH | Direct UV absorbance | Varies with compound | 2-30 (for Cefuroxime axetil) | sciepub.com |

| Reaction with Palladium (II) chloride | Formation of yellow complex | 337-350 nm | 1.5-19.2 | sciepub.com |

To confirm the correct salt form and stoichiometry, elemental analysis is performed to validate the zinc content in the Cephalosporin C zinc salt. targetmol.com Techniques such as atomic absorption spectrometry (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES) can be employed for this purpose. scirp.orgingentaconnect.com These methods are highly sensitive and can accurately quantify the amount of zinc present in the sample. The experimentally determined zinc percentage is then compared to the theoretical value calculated from the molecular formula (C16H19N3O8SZn). targetmol.com Another approach involves complexometric titration, where the zinc in the sample is titrated with a standard solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA). google.com

Spectrophotometric Methods for Concentration Analysis

Stability Profiling and Storage Considerations for Research Samples

Understanding the stability of Cephalosporin C zinc salt under various conditions is critical for ensuring its integrity throughout its shelf life and during experimental use. Stability studies are conducted to evaluate the impact of factors such as temperature, humidity, and light on the compound.

For long-term storage, Cephalosporin C zinc salt powder is typically kept at low temperatures, such as -20°C, in a sealed container away from moisture. medchemexpress.com Some suppliers recommend storage at 4°C for the solid powder. medchemexpress.com Under these conditions, the powder can be stable for up to three years. targetmol.com

Once dissolved in a solvent, the stability of the solution is more limited. Stock solutions are often stored at -80°C and are recommended for use within one to six months. targetmol.commedchemexpress.com For shorter periods, storage at -20°C for up to one month is also suggested. medchemexpress.com It is advisable to prepare fresh solutions for immediate use whenever possible, especially if the prepared solution is a suspension. targetmol.com Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions. glpbio.com The compound is known to be stable at a pH of 1.0-2.0 and at temperatures between 0-25°C. google.com

Table 3: Recommended Storage Conditions for Cephalosporin C Zinc Salt

| Form | Storage Temperature | Duration | Source |

|---|---|---|---|

| Powder | -20°C | 3 years | targetmol.com |

| Powder | 4°C | Sealed, away from moisture | medchemexpress.com |

| In Solvent | -80°C | 1 year | targetmol.com |

| In Solvent | -80°C | 6 months | medchemexpress.com |

β-Lactam Stability Studies

The integrity of the β-lactam ring is paramount to the biological activity of cephalosporins. The zinc salt of Cephalosporin C, while exhibiting enhanced stability compared to some other salt forms, is still susceptible to degradation, primarily through hydrolysis of this critical four-membered ring. The stability of the β-lactam ring is significantly influenced by pH, with optimal stability generally observed in slightly acidic to neutral conditions. nih.gov For many β-lactam antibiotics, the maximum stability is found in the pH range of 4 to 7. nih.gov

Degradation of the β-lactam ring can be catalyzed by both hydrogen and hydroxide (B78521) ions, leading to a characteristic U-shaped pH-rate profile where the degradation rate is minimized at a specific pH. nih.gov For Cephalosporin C, precipitation with a zinc salt is often carried out under controlled acidic pH (2.5–3.5) to enhance stability during this processing step. Studies on similar cephalosporins have shown maximum stability at a pH between 4.5 and 6.5 at 25°C. nih.gov

Several analytical techniques are employed to monitor the stability of the β-lactam ring in Cephalosporin C zinc salt for research applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, often utilizing a reversed-phase C18 column with a mobile phase such as a phosphate buffer and acetonitrile mixture. This allows for the separation and quantification of the intact drug from its degradation products. UV-Vis spectroscopy can also be utilized to track the degradation, as the opening of the β-lactam ring leads to a change in the chromophore and thus a shift in the UV absorbance spectrum. A characteristic peak for the β-lactam carbonyl group can be observed using Fourier-Transform Infrared (FTIR) Spectroscopy at approximately 1750 cm⁻¹.

Table 1: Factors Influencing β-Lactam Ring Stability in Cephalosporin C Zinc Salt

| Parameter | Influence on Stability | Recommended Conditions for Research Samples | Analytical Monitoring Techniques |

| pH | Highly pH-dependent; degradation increases in acidic and alkaline conditions. nih.gov | Maintain pH between 4.0 and 7.0 for optimal stability. nih.gov | HPLC, UV-Vis Spectroscopy |

| Temperature | Higher temperatures accelerate hydrolysis. | Store at 2–8°C for short-term and -20°C for long-term preservation. biovalley.frmedchemexpress.com | HPLC |

| Moisture | Water acts as a reactant in the hydrolytic degradation of the β-lactam ring. | Store in airtight containers with desiccants. scbt.com | Karl Fischer Titration |

| Enzymes (β-lactamases) | Catalyze the rapid hydrolysis of the β-lactam ring. | Aseptic handling and sterile conditions are crucial. | Bioassays, HPLC |

Hygroscopicity and Environmental Factor Impact

Cephalosporin C zinc salt is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property is a significant concern for the handling and storage of research-grade material, as the absorbed water can directly participate in the hydrolysis of the β-lactam ring, leading to a loss of potency. The rate of moisture uptake is influenced by environmental factors such as relative humidity and temperature.

To mitigate the impact of hygroscopicity, stringent storage conditions are necessary. For laboratory settings, it is recommended to keep Cephalosporin C zinc salt in airtight, light-resistant containers, often under an inert gas like nitrogen, to prevent both hydrolysis and photo-degradation. scbt.com Storage at low temperatures (2–8°C) is also advised to slow down any potential degradation reactions. For long-term storage, lyophilization (freeze-drying) can be employed to remove water content, and the lyophilized powder should be stored at -20°C.

The impact of environmental factors on the stability of Cephalosporin C zinc salt can be quantitatively assessed through various analytical methods. Karl Fischer titration is the standard method for determining water content in the solid material. Gravimetric analysis, where the sample is exposed to controlled humidity and temperature conditions and the change in mass is recorded over time, can also be used to characterize its hygroscopic nature.

Batch-to-Batch Consistency and Bioactivity Validation in Research Grade Materials

Ensuring batch-to-batch consistency is critical for the reliability and reproducibility of research findings. For research-grade Cephalosporin C zinc salt, this involves a comprehensive quality control framework that assesses both the physicochemical properties and the biological activity of each batch.

Physicochemical consistency is typically verified using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound and for identifying and quantifying any impurities or degradation products. A purity of ≥95% is often required for research-grade materials. Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide structural confirmation and identify characteristic functional groups. targetmol.com

Bioactivity validation is equally important to ensure that each batch of Cephalosporin C zinc salt exhibits the expected biological effect. This is often achieved through in vitro assays that measure the compound's inhibitory activity against its target. For instance, Cephalosporin C zinc salt is a known inhibitor of SAMHD1, and its potency is determined by measuring the IC50 value in a standardized SAMHD1 inhibition assay. biovalley.frmedchemexpress.com A consistent IC50 value across different batches provides confidence in the material's biological performance. In the context of its antibacterial properties, bioactivity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against susceptible bacterial strains, such as Staphylococcus aureus.

Table 2: Quality Control Parameters for Research-Grade Cephalosporin C Zinc Salt

| Parameter | Specification | Analytical Method(s) |

| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to reference standard | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy targetmol.com |

| Water Content | Specified limit (e.g., ≤5%) | Karl Fischer Titration |

| Bioactivity (SAMHD1 Inhibition) | Consistent IC50 value (e.g., ~1.1 µM) biovalley.frmedchemexpress.com | SAMHD1 Inhibition Assay |

| Bioactivity (Antibacterial) | Consistent Minimum Inhibitory Concentration (MIC) against reference strains | Broth microdilution or agar (B569324) dilution methods |

By implementing these advanced analytical methodologies and stringent quality control measures, researchers can be assured of the stability, consistency, and bioactivity of the Cephalosporin C zinc salt used in their studies, leading to more reliable and reproducible scientific outcomes.

Industrial and Biotechnological Research for Optimized Production and Purification

Scale-Up of Cephalosporin (B10832234) C Fermentation for Industrial Production

The industrial production of Cephalosporin C (CPC) is primarily achieved through the submerged fermentation of the filamentous fungus Acremonium chrysogenum. Scaling up this fermentation process from the laboratory to an industrial scale presents a multitude of challenges that can significantly impact the final product yield and purity. nih.gov The transition from shake flasks to large-scale fermenters often reveals performance inconsistencies due to the complex interplay of various physical and biological parameters. nih.govresearchgate.net

Research has shown that optimizing fermentation conditions in a laboratory setting can lead to substantial increases in CPC production. For instance, a study optimizing conditions in a 14 L fermenter found that an inoculum size of 1% v/v, an aeration rate of 1 vvm, and an agitation speed of 400 rpm at a controlled pH of 4 were optimal, resulting in a production of 399.52 µg/mL. researchgate.net This represented a 3.4-fold increase compared to unoptimized conditions and a two-fold increase in production within the first three days compared to shake flask cultures. researchgate.net

Challenges and Strategies in Large-Scale Bioreactor Systems

The successful scale-up of Cephalosporin C fermentation is contingent on addressing several critical challenges inherent to large-scale bioreactor systems. nih.gov These challenges primarily revolve around maintaining optimal and homogenous conditions for the producing microorganism, Acremonium chrysogenum. jscimedcentral.com

One of the most significant challenges is ensuring adequate oxygen supply. jscimedcentral.comtypeset.io Cephalosporin C fermentation is a highly aerobic process, and insufficient oxygen can lead to the production of undesirable byproducts like Penicillin N. jscimedcentral.comtypeset.io In large bioreactors, achieving uniform oxygen distribution is difficult, and limitations in mass transfer can starve cells of necessary oxygen. jscimedcentral.comtypeset.io

High agitation rates, while intended to improve mixing and oxygen transfer, can cause morphological changes in the filamentous A. chrysogenum, which can negatively affect the yield of Cephalosporin C. jscimedcentral.comjscimedcentral.com This creates a delicate balance between providing sufficient oxygen and avoiding excessive shear stress on the microorganisms. jscimedcentral.comresearcher.life

To overcome these challenges, various strategies have been developed:

Bioreactor Design: Non-conventional bioreactors, such as airlift and packed bed reactors, have been explored to mitigate the shear sensitivity issues associated with traditional stirred-tank bioreactors. jscimedcentral.comjscimedcentral.com Internal loop airlift bioreactors, in particular, have shown better volumetric oxygen mass transfer rates compared to external loop designs, leading to improved production. jscimedcentral.com

Fed-Batch Fermentation: This strategy involves the controlled, slow addition of nutrients, such as a growth-limiting carbon source like hydrolyzed sucrose (B13894). jscimedcentral.com This approach helps to reduce catabolite repression, maintain higher antibiotic production rates, and control substrate inhibition, ultimately leading to a higher specific antibiotic production. jscimedcentral.com

Immobilization and Co-cultures: Whole-cell immobilization in materials like silk sachets has been shown to increase production by allowing for higher cell densities and reusability. jscimedcentral.com To address oxygen limitation within immobilized cell systems, a synergistic mixed-culture technique has been investigated. jscimedcentral.comtypeset.io This involves co-culturing A. chrysogenum with an oxygen-producing photoautotrophic alga, such as Chlorella sp., which can supply oxygen in situ. typeset.io

| Challenge | Strategy | Research Finding |

| Inadequate Oxygen Supply | Use of internal loop airlift bioreactors | These reactors provide better volumetric oxygen mass transfer rates compared to external loop designs, enhancing production. jscimedcentral.com |

| Shear Stress from Agitation | Employment of non-conventional bioreactors (e.g., airlift, packed bed) | These designs reduce shear stress on the filamentous Acremonium chrysogenum, which can be damaged by high agitation in stirred-tank reactors. jscimedcentral.comjscimedcentral.com |

| Catabolite Repression and Substrate Inhibition | Implementation of fed-batch fermentation | Slow, controlled feeding of carbon sources like hydrolyzed sucrose reduces repression and inhibition, leading to higher antibiotic production rates. jscimedcentral.com |

| Oxygen Limitation in Immobilized Cells | Co-culture with oxygen-producing algae | Pairing A. chrysogenum with Chlorella sp. provides an in-situ oxygen source, overcoming mass transfer limitations in packed beds. typeset.io |

Downstream Processing and Purification of Cephalosporin C Zinc Salt

Following fermentation, the concentration of Cephalosporin C in the broth is typically very low, often around 2%. google.com Therefore, efficient downstream processing is crucial for isolating and purifying the target compound. A common initial step involves the precipitation of Cephalosporin C as its zinc salt by adding a zinc-containing solution, such as zinc chloride or zinc sulfate (B86663). google.com This step helps to concentrate the product from the dilute fermentation broth. google.com

Ion-Exchange Resin Applications for Separation and Conversion

Ion-exchange chromatography is a cornerstone of Cephalosporin C purification. researchgate.net After initial recovery, the crude Cephalosporin C zinc salt is often converted to a more soluble form, such as the sodium salt, for further purification. google.com

One patented process describes dissolving the crude zinc salt in a solution of a univalent metal halide (e.g., NaCl) at a pH of 1-2. google.com This solution is then passed through a cation-exchange resin, such as Dowex 50W-X8 or a sodium-form resin like SK1B, to replace the zinc ions with sodium or hydrogen ions. google.com This step effectively removes metal impurities and facilitates the conversion to the desired salt form. google.com The use of an intermediate-strength anion-exchange resin in the acetate (B1210297) or formate (B1220265) form has also been reported to provide a more selective separation of Cephalosporin C. google.com